tert-butylN-[1-(3-nitrophenyl)ethyl]carbamate
Description
Contextualizing Carbamate (B1207046) Derivatives in Organic Synthesis and Medicinal Chemistry
Carbamates, also known as urethanes, are a class of organic compounds that feature prominently across various scientific disciplines. The carbamate group is a key structural motif found in numerous approved drugs and prodrugs. nih.govacs.orgsemanticscholar.org In medicinal chemistry, this functional group is prized for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance a molecule's permeability across cell membranes and its stability against enzymatic degradation. nih.govacs.org
Beyond their direct therapeutic applications, carbamates play a crucial role as protecting groups in organic synthesis, particularly for amines. nih.govacs.org The tert-butoxycarbonyl (Boc) group, present in the subject compound, is one of the most common amine-protecting groups. Its popularity stems from its stability under a wide range of reaction conditions and the relative ease with which it can be removed under mild acidic conditions. This allows chemists to perform reactions on other parts of a molecule without affecting the protected amine, providing a critical tool for the multi-step synthesis of complex target molecules.
The carbamate functionality's ability to modulate molecular interactions and improve pharmacokinetic properties has made it a central feature in modern drug design and discovery. nih.govacs.org Consequently, derivatives like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate are of fundamental interest to researchers.
Rationale for Investigating tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
The specific structure of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate provides a clear rationale for its investigation. The molecule possesses several key features that make it a valuable synthetic intermediate:
Chirality: The ethylamine (B1201723) portion of the molecule contains a stereocenter. Chiral amines are essential components of many pharmaceuticals and agrochemicals. digitellinc.comsemanticscholar.org The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a chiral building block, allowing for the stereocontrolled synthesis of target molecules.
Boc-Protected Amine: As mentioned, the tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine. This allows for selective chemical transformations at other positions of the molecule. The protected nature of the amine makes the compound easier to handle and purify compared to the free amine.
Nitroaromatic Group: The 3-nitrophenyl group is a versatile functional handle. The nitro group is a powerful electron-withdrawing group that can influence the reactivity of the aromatic ring. More importantly, the nitro group can be readily reduced to an amine. beilstein-journals.org This transformation is a fundamental step in organic synthesis, as it converts the molecule into an amino-substituted derivative, opening up a vast array of subsequent chemical modifications, such as diazotization, acylation, and alkylation.
The combination of these three features—chirality, a protected amine, and a reducible nitro group—makes this compound a highly strategic precursor for a wide range of more complex, biologically active molecules.
Scope and Research Significance of the Compound as a Synthetic Intermediate
The primary significance of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate lies in its role as a synthetic intermediate. It is not typically an end-product but rather a crucial stepping stone in the synthesis of more elaborate chemical structures. Its utility is demonstrated in its potential application for creating libraries of compounds for drug discovery.
The reduction of the nitro group to an amine is a key transformation. beilstein-journals.org This yields tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate, a diamine derivative where the two amino groups have different reactivities due to one being protected. This differentiation allows for selective reactions at the newly formed aniline (B41778) amine, enabling the construction of complex molecular architectures.
Research involving this compound focuses on its incorporation into larger molecules, including potential pharmaceutical ingredients (APIs). The synthesis of chiral amines from nitro compounds is a well-established and vital process in the pharmaceutical industry. beilstein-journals.org Intermediates like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate are integral to these synthetic pathways, providing a reliable source of a specific chiral motif.
Compound Data
Below are tables detailing some of the key properties and identifiers for the primary compound discussed.
Table 1: Chemical Identifiers for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate |
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
Table 2: Related Chemical Compounds Mentioned
| Compound Name | Role/Relation |
|---|---|
| tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | Reduction product of the title compound |
| Aniline | A fundamental aromatic amine |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-6-5-7-11(8-10)15(17)18/h5-9H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPCYOMTROGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate
Mechanistic Pathways of Carbamate (B1207046) Hydrolysis and Stability
The stability of carbamates in aqueous media is a critical aspect of their chemistry, with hydrolysis proceeding through distinct mechanistic pathways depending on the substitution pattern of the carbamate nitrogen. For primary and secondary carbamates like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, which possess a proton on the nitrogen atom, the dominant mechanism under basic conditions is an elimination-addition pathway.
E1cB Elimination and Isocyanate Intermediate Formation
The base-catalyzed hydrolysis of aryl carbamates with an available N-H proton typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgchegg.comresearchgate.net This two-step process is initiated by the deprotonation of the carbamate nitrogen by a base, forming a stabilized anion, which is the conjugate base of the starting material. wikipedia.org This step is followed by the rate-determining elimination of the leaving group (the aryloxide portion) to form a highly reactive isocyanate intermediate. rsc.orgrsc.org This isocyanate is then rapidly trapped by water or hydroxide (B78521) ions to yield a carbamic acid, which subsequently decarboxylates to give the corresponding amine. rsc.org
Evidence for the E1cB mechanism and the formation of an isocyanate intermediate is supported by several lines of investigation, including the use of trapping agents and the analysis of substituent effects. rsc.orgrsc.org Studies have shown that substituents on the leaving O-aryl ring have a more significant effect on the hydrolysis rate compared to those on the N-aryl ring, which is consistent with the leaving group's departure being a key step in the reaction. rsc.orgresearchgate.net Specifically, electron-withdrawing groups on the phenoxy leaving group accelerate the reaction.
BAc2 Mechanism and Nucleophilic Attack by Hydroxide Ion
In contrast, for tertiary carbamates that lack an ionizable N-H proton, or for secondary carbamates with very poor leaving groups, the E1cB pathway is not feasible. chegg.comresearchgate.net In these cases, hydrolysis occurs through a BAc2 (Base-catalyzed Acyl-Oxygen cleavage, bimolecular) mechanism. researchgate.netresearchgate.netviu.ca This pathway involves a direct nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. semanticscholar.org This addition step forms a tetrahedral intermediate. chegg.comsemanticscholar.org The subsequent collapse of this intermediate, involving the cleavage of the acyl-oxygen bond, leads to the final products. semanticscholar.org A shift from the E1cB to the BAc2 mechanism has been observed for carbamates with poorer leaving groups. rsc.orgresearchgate.net
Table 1: Comparison of Carbamate Hydrolysis Mechanisms
| Feature | E1cB Mechanism | BAc2 Mechanism |
|---|---|---|
| Substrate Requirement | Primary or Secondary Carbamate (must have N-H) | Tertiary Carbamate (no N-H) or poor leaving group |
| Key Intermediate | Isocyanate rsc.orgrsc.org | Tetrahedral Intermediate chegg.com |
| Initial Step | Deprotonation of Nitrogen wikipedia.org | Nucleophilic attack on Carbonyl Carbon semanticscholar.org |
| Rate-Determining Step | Elimination of the leaving group to form isocyanate | Formation or breakdown of the tetrahedral intermediate |
| Molecularity | Unimolecular (rate depends on conjugate base) | Bimolecular (rate depends on carbamate and nucleophile) |
Amide Resonance and its Influence on Carbamate Reactivity and Stability
The electronic structure of the carbamate functional group is a key determinant of its chemical properties. A crucial feature is the presence of amide resonance, which involves the delocalization of the non-bonded electron pair on the nitrogen atom into the carbonyl group. acs.org This delocalization results in the C-N bond having partial double-bond character and restricts free rotation around it. nih.gov
This resonance contributes significantly to the stability of the carbamate moiety. acs.orgnih.gov Three resonance structures can be drawn to represent this delocalization. acs.orgnih.gov However, the amide resonance in carbamates is generally weaker than in analogous amides, with rotational barriers for the C-N bond being about 3-4 kcal/mol lower. acs.orgnih.govresearchgate.net This is attributed to electronic and steric effects from the adjacent ester oxygen atom, which also competes for resonance with the carbonyl group. nih.govresearchgate.net This reduced resonance makes the carbamate carbonyl carbon more electrophilic than an amide carbonyl carbon. researchgate.net
The restricted rotation about the C-N bond can lead to the existence of syn and anti isomers, and the equilibrium between them can be influenced by factors such as solvent, pH, and hydrogen bonding. nih.gov The ability of the carbamate group to participate in hydrogen bonding via its N-H and carbonyl groups also plays a role in its conformational behavior and interactions. acs.org
Table 2: Effects of Amide Resonance on Carbamate Properties
| Property | Influence of Amide Resonance |
|---|---|
| C-N Bond | Partial double-bond character, restricted rotation. nih.gov |
| Stability | Increased chemical and proteolytic stability. acs.org |
| Reactivity | Carbonyl carbon is more electrophilic than in amides. researchgate.net |
| Geometry | Planar geometry, potential for syn and anti isomers. nih.gov |
| Comparison to Amides | Resonance is 3-4 kcal/mol weaker than in amides. acs.orgresearchgate.net |
Directed Metalation Group (DMG) Chemistry with O-Carbamates
While tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is an N-carbamate, the carbamate functional group plays a significant role in a powerful synthetic strategy known as Directed ortho Metalation (DoM) when configured as an O-carbamate on an aromatic ring. nih.govuwindsor.ca The aryl O-carbamate group is recognized as one of the most potent Directed Metalation Groups (DMGs). nih.govacs.orgacs.org
In DoM chemistry, the O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt₂), directs the deprotonation (metalation) of the aromatic ring specifically to the ortho position using a strong base like an alkyllithium. uwindsor.caacs.org The mechanism involves the coordination of the lithium base to the carbonyl oxygen and amide nitrogen of the carbamate group, which positions the base to abstract a proton from the adjacent ortho carbon. This process generates a stabilized ortho-lithiated species, which can then react with various electrophiles to introduce a wide range of substituents regioselectively. The O-carbamate group has proven effective in numerous synthetic strategies, including the synthesis of bioactive and polycyclic aromatic compounds. nih.govnih.govacs.org
Palladium-Catalyzed Transformations and Aromatic Coupling Reactions of Carbamate-Protected Intermediates
The carbamate moiety, particularly in its role as a protecting group for amines, is integral to many modern synthetic transformations, including those catalyzed by palladium. elsevierpure.com Carbamate-protected amines are common intermediates in palladium-catalyzed cross-coupling reactions. For instance, efficient methods have been developed for the synthesis of N-aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org
Furthermore, carbamates can participate directly in palladium-catalyzed intramolecular reactions. Propargylic carbamates, for example, can undergo palladium(II)-catalyzed intramolecular hydroamination to efficiently produce valuable heterocyclic structures like oxazolidinones. organic-chemistry.orgnih.gov The carbamate group can also serve as a protecting group that is stable under many reaction conditions but can be smoothly removed when desired. A common method for deprotection involves palladium-catalyzed reactions, for instance, using formic acid in the case of allyl carbamates. elsevierpure.com This demonstrates the compatibility and utility of the carbamate group in the context of palladium-catalyzed aromatic coupling and other transformations.
Structural Characterization and Spectroscopic Analysis of Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).
¹H NMR Chemical Shift Analysis and Proton Coupling Patterns
In a ¹H NMR spectrum of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, distinct signals (resonances) are expected for each chemically unique proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups, like the nitro group, deshield nearby protons, shifting their signals to a higher ppm value (downfield).
The protons of the aromatic ring would appear in the range of 7.5-8.5 ppm. The proton adjacent to the nitro group would be the most downfield. The protons on the ethyl group and the tert-butyl group would appear further upfield. The NH proton of the carbamate (B1207046) would likely appear as a broad singlet. Spin-spin coupling between adjacent non-equivalent protons would cause signals to split into multiplets, providing information on the connectivity of the atoms. For instance, the CH proton of the ethyl group would be split into a quartet by the adjacent CH₃ protons, which in turn would appear as a doublet.
Table 1: Predicted ¹H NMR Data for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| tert-butyl (9H) | ~1.4 | Singlet (s) | N/A |
| -CH₃ (ethyl, 3H) | ~1.5 | Doublet (d) | ~7 |
| -CH- (ethyl, 1H) | ~5.0 | Quintet or Multiplet (m) | ~7 |
| -NH- (carbamate, 1H) | ~5.2 | Broad Doublet (br d) | ~8 |
¹³C NMR Chemical Shift Analysis and Carbon Connectivity
A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carbamate group is typically found far downfield (150-160 ppm). The carbons of the nitro-substituted aromatic ring would appear in the 120-150 ppm region, with the carbon atom directly bonded to the nitro group being significantly affected. The carbons of the tert-butyl group and the ethyl side chain would appear at higher field (upfield), typically between 20-80 ppm.
Table 2: Predicted ¹³C NMR Data for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| tert-butyl (-C(CH₃)₃) | ~28 |
| tert-butyl (-C (CH₃)₃) | ~80 |
| -CH₃ (ethyl) | ~20 |
| -CH- (ethyl) | ~50 |
| Aromatic (C1-C6) | 120 - 150 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies of Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present. For tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, characteristic absorption bands would confirm its key structural components. The N-H stretch of the carbamate would appear as a sharp peak around 3300-3400 cm⁻¹. The C=O (carbonyl) stretch of the carbamate is a strong, prominent band typically found around 1680-1720 cm⁻¹. The nitro group (NO₂) would exhibit two strong stretching vibrations, one asymmetric (around 1520-1560 cm⁻¹) and one symmetric (around 1340-1380 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (carbamate) | Stretch | 3300 - 3400 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (carbamate) | Stretch | 1680 - 1720 | Strong |
| N-O (nitro) | Asymmetric Stretch | 1520 - 1560 | Strong |
| N-O (nitro) | Symmetric Stretch | 1340 - 1380 | Strong |
| C-N | Stretch | 1200 - 1300 | Medium |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular ion peak [M]⁺ for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate would correspond to its molecular weight. A common fragmentation pathway for N-tert-butoxycarbonyl (Boc) protected amines involves the loss of isobutylene (B52900) (56 Da) to give a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da). Another characteristic fragmentation is the formation of the stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. For this chiral molecule, crystallographic analysis of a single enantiomer would determine its absolute stereochemistry (R or S configuration). Furthermore, the analysis would reveal the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group, which dictate the crystal packing arrangement.
Computational and Theoretical Investigations of Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. For tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find the molecule's lowest energy conformation. ijisrt.comresearchgate.net
The process of geometrical optimization involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. ijisrt.com This results in a detailed three-dimensional structure from which key geometrical parameters can be extracted. For this carbamate (B1207046), particular attention is given to the planarity of the carbamate group and the orientation of the nitrophenyl and tert-butyl substituents.
Once the geometry is optimized, a wealth of electronic structure data becomes available. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the distribution of electron density can be visualized, and properties like Mulliken atomic charges and molecular electrostatic potential (MEP) maps can be calculated to identify nucleophilic and electrophilic sites within the molecule. researchgate.net
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length (Carbamate) | Length of the carbonyl double bond. | ~1.23 Å |
| C-N Bond Length (Carbamate) | Length of the amide-like C-N bond. | ~1.36 Å |
| O-C-N Bond Angle (Carbamate) | Angle defining the carbamate core. | ~125° |
| HOMO Energy | Highest Occupied Molecular Orbital energy. | -8.5 to -9.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | ~6.0 to 7.0 eV |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., NMR, IR)
Quantum chemical methods are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculations provide predicted ¹H and ¹³C chemical shifts for each unique atom in tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate. By comparing these theoretical values with experimental spectra, a confident assignment of signals can be made. The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included in the model. mdpi.com
IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can also be computed. This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows vibrational modes for key functional groups, such as the C=O stretch of the carbamate, the N-H bend, and the symmetric and asymmetric stretches of the nitro (NO₂) group. researchgate.net Calculated frequencies are often systematically scaled to better match experimental results. researchgate.net
| Parameter | Functional Group | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (δ) | N-H (Carbamate) | 5.0 - 6.0 ppm | ~5.5 ppm |
| ¹H NMR Shift (δ) | tert-Butyl | 1.3 - 1.5 ppm | ~1.4 ppm |
| ¹³C NMR Shift (δ) | C=O (Carbamate) | 154 - 158 ppm | ~155 ppm |
| IR Frequency (cm⁻¹) | C=O Stretch | 1690 - 1720 cm⁻¹ | ~1705 cm⁻¹ |
| IR Frequency (cm⁻¹) | NO₂ Asymmetric Stretch | 1520 - 1550 cm⁻¹ | ~1530 cm⁻¹ |
Conformational Analysis and Energy Minimization Studies
Molecules with rotatable single bonds, like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. nih.gov
This is typically done by performing a potential energy surface (PES) scan. researchgate.net Key dihedral angles—such as the one around the C-N bond of the carbamate or the Cα-C(phenyl) bond—are systematically rotated, and the energy of the molecule is calculated at each step. This process maps out the energy landscape, revealing low-energy valleys that correspond to stable conformers and high-energy peaks that represent transition states for rotation. The rotational barrier of the C–N bond in carbamates is a particularly important feature, as it is lower than in amides, influencing the molecule's dynamic behavior. nih.govmst.edu The results of these studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.
Investigation of Electronic Properties and Resonance Structures within the Carbamate Moiety
The carbamate group (-NH-C(=O)-O-) is a hybrid of an amide and an ester, and its unique electronic properties are central to its chemical behavior. acs.org The functionality of this group is heavily influenced by resonance. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a partial double bond character in the C-N bond. nih.govacs.org
This resonance has several important consequences:
It contributes to the planarity of the carbamate group.
It creates a significant rotational energy barrier around the C-N bond. nih.gov
It modulates the reactivity of the carbonyl carbon, making it less electrophilic than in an ester but more so than in an amide. nih.gov
Research Applications and Functional Utility in Advanced Chemical Synthesis
Strategic Role as a Pharmaceutical Intermediate
The primary strategic role of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate in pharmaceutical synthesis is as a chiral intermediate. The molecule provides a stable, pre-packaged fragment containing a specific stereochemistry at the benzylic carbon. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. orgsyn.org This allows chemists to perform reactions on other parts of a molecule without affecting the protected amine.
Furthermore, the nitrophenyl moiety is a key functional group that can be transformed into other groups. Most notably, the nitro group can be readily reduced to an amine (aniline derivative), which is a common structural motif in many pharmaceutical agents. This nitro-to-amine transformation is a fundamental step in the synthesis of various drugs, including certain antiviral agents. google.com
Development as a Research Tool in Organic Synthesis
As a research tool, tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate serves as a versatile chiral building block. Its value lies in the efficient introduction of three key chemical features into a target molecule in a single step:
A Chiral Center: It provides a defined (R) or (S) stereocenter, which is crucial for the biological activity of many drugs.
A Protected Amine: The Boc-protected amine allows for multi-step synthetic sequences.
A Modifiable Aromatic Ring: The 3-nitro substituent acts as a synthetic handle for further functionalization, most commonly through reduction to an amine, which can then undergo a wide array of subsequent reactions (e.g., acylation, sulfonylation, diazotization).
The availability of this compound in its enantiomerically pure forms allows researchers to systematically study the structure-activity relationships of chiral molecules. bldpharm.com
| Structural Feature | Function in Synthesis | Common Transformations |
|---|---|---|
| tert-Butoxycarbonyl (Boc) Group | Amine protection | Acid-catalyzed deprotection (e.g., with TFA, HCl) |
| Chiral Ethylamine (B1201723) Backbone | Introduction of a specific stereocenter | Incorporation into larger chiral molecules |
| 3-Nitrophenyl Group | Precursor to other functional groups | Reduction to 3-aminophenyl group (e.g., with SnCl₂, H₂/Pd) |
Precursor to Biologically Active Molecules and Their Analogs
The compound is a valuable precursor for the synthesis of biologically active molecules and, particularly, their analogs for research purposes. The ability to modify the nitro group allows for the creation of libraries of related compounds to probe biological targets.
While not a direct intermediate in the synthesis of currently marketed HIV-1 protease inhibitors (PIs), tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is a highly relevant precursor for creating analogs of these drugs. Many potent PIs, such as Amprenavir, contain a core structure derived from a chiral amino alcohol and feature an aminophenyl sulfonamide moiety. wikipedia.orgnih.gov
The synthesis of these drugs often involves the use of a nitro-containing precursor that is later reduced to the critical amine functionality. For example, synthetic routes for Amprenavir and its prodrug Fosamprenavir utilize intermediates with a p-nitrobenzenesulfonyl group, which is subsequently reduced. google.comnih.gov By analogy, tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate provides the necessary components—a protected chiral amine and a reducible nitroaromatic group—to serve as a key building block in the synthesis of novel PI analogs for research aimed at overcoming drug resistance. nih.gov
A review of the scientific literature does not provide specific examples of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate being utilized as a component in the development of protein tyrosine phosphatase (PTP) inhibitors. Research in this area often focuses on molecules that can mimic phosphorylated tyrosine residues or bind to allosteric sites on the enzyme. nih.gov
Utilization in the Synthesis of Complex Molecular Architectures (e.g., Dendrimers)
There is no readily available information in the scientific literature describing the use of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate in the synthesis of complex molecular architectures like dendrimers. The construction of dendrimers typically involves the repetitive addition of simpler, often achiral, building blocks or the use of highly efficient coupling reactions like "click chemistry". nih.govnih.gov
Design of Ligands and Catalysts in Organometallic Chemistry
A search of the current scientific literature did not yield specific instances of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate or its deprotected amine derivative, 1-(3-nitrophenyl)ethylamine, being used in the design of ligands for organometallic catalysts. While chiral amines are a well-established class of ligands for asymmetric catalysis, the specific application of this particular compound has not been reported.
| Compound Name |
|---|
| tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate |
| Amprenavir |
| Fosamprenavir |
| 1-(3-nitrophenyl)ethylamine |
| p-nitrobenzenesulfonyl chloride |
Structure Activity Relationship Sar Studies on Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate Derivatives
Impact of Substituent Modifications on Chemical Properties and Reactivity
The chemical properties and reactivity of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate are significantly influenced by the electronic nature of substituents on the aromatic ring. The nitro group (-NO2) at the meta position is a strong electron-withdrawing group, which affects the electron density of the entire molecule.
The reactivity of the carbamate (B1207046) group is sensitive to the electronic environment of the aryl moiety. Electron-withdrawing groups on the phenyl ring generally decrease the chemical stability of the carbamate. kiku.dk This is because they increase the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis. Conversely, the introduction of electron-donating groups (EDGs) onto the aromatic ring can enhance the stability of the carbamate by increasing electron density and reducing the electrophilicity of the carbamoyl carbon. kiku.dk
A study on the fragmentation of nitrobenzyl carbamates, a related class of compounds, demonstrated that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation process following the reduction of the nitro group. masterorganicchemistry.com This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation mechanism. masterorganicchemistry.com Although this study focuses on 4-nitrobenzyl carbamates, the principle of benzylic carbocation stabilization by EDGs is a relevant consideration for the reactivity of 1-(nitrophenyl)ethyl carbamates as well. The high reactivity of the benzylic position is a known phenomenon, attributed to the resonance stabilization of benzylic radicals, cations, and anions by the aromatic ring. chemistry.coach
The position of the nitro group also plays a critical role. While the meta-position, as in the title compound, primarily exerts an inductive electron-withdrawing effect, a nitro group at the ortho or para position can participate in resonance delocalization, further influencing the reactivity of the aromatic ring and its substituents. researchgate.net
Interactive Table: Effect of Aromatic Substituents on Carbamate Reactivity
| Substituent | Position | Electronic Effect | Predicted Impact on Carbamate Stability | Predicted Impact on Benzylic Cation Stability |
| -NO2 | meta | Electron-withdrawing (Inductive) | Decrease | Decrease |
| -OCH3 | para | Electron-donating (Resonance) | Increase | Increase |
| -Cl | para | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Decrease | Decrease |
| -CH3 | para | Electron-donating (Inductive & Hyperconjugation) | Increase | Increase |
| -H | - | Neutral | Baseline | Baseline |
Stereochemical Influence on Molecular Interactions and Synthetic Pathways
The stereocenter at the ethyl group's alpha-carbon in tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate introduces chirality into the molecule, which can have a profound impact on its molecular interactions and the pathways for its synthesis. The (R)- and (S)-enantiomers can exhibit different biological activities and interactions with other chiral molecules, such as enzymes or receptors.
The asymmetric synthesis of chiral amines is a well-established field, with methods like the use of chiral auxiliaries, such as tert-butanesulfinamide, being particularly effective. acs.org This methodology allows for the stereoselective addition of nucleophiles to imines, leading to the formation of chiral amines with high enantiomeric excess. These chiral amines can then be protected with a tert-butoxycarbonyl (Boc) group to yield the desired chiral carbamate.
Another approach to obtaining enantiomerically pure 1-(3-nitrophenyl)ethylamine, the precursor to the target carbamate, is the stereoselective reduction of 3-nitroacetophenone. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation methods. Once the chiral amine is obtained, it can be readily converted to the N-Boc protected carbamate. A one-pot tandem direct reductive amination followed by N-Boc protection has been developed as an efficient method for synthesizing N-Boc protected secondary amines. nih.gov
The chirality of the molecule can influence its reactivity in subsequent synthetic steps, particularly in reactions involving chiral reagents or catalysts. The spatial arrangement of the substituents around the chiral center can dictate the approach of reactants, leading to diastereoselective outcomes. The adsorption and reactivity of chiral molecules on surfaces, such as in heterogeneous catalysis, are also highly dependent on their stereochemistry. nih.gov
Design and Synthesis of Functional Analogs with Varied Aromatic Substitutions
The design and synthesis of functional analogs of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate with varied aromatic substitutions allow for the fine-tuning of its properties. Introducing different functional groups at various positions on the nitrophenyl ring can modulate its electronic properties, steric hindrance, and potential for intermolecular interactions.
The synthesis of these analogs typically starts with the corresponding substituted nitrophenylacetophenones or nitrobenzoic acids. For instance, a substituted 3-nitroacetophenone can be subjected to asymmetric reduction and subsequent Boc protection to yield the desired analog. Alternatively, functional groups can be introduced onto the aromatic ring of a pre-existing intermediate.
General synthetic strategies for carbamates are well-documented and offer several routes to these analogs. rsc.org One common method involves the reaction of the corresponding 1-(substituted-3-nitrophenyl)ethylamine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. Another approach is the use of p-nitrophenyl carbonates, which are highly reactive and can be used to form carbamates under mild conditions. google.comresearchgate.net
The choice of substituents can be guided by the desired properties of the final compound. For example, introducing lipophilic groups could enhance membrane permeability, while polar groups could increase aqueous solubility. The directing effects of existing substituents must be considered when planning multi-step syntheses involving electrophilic aromatic substitution. masterorganicchemistry.com
Exploration of Related Nitrophenyl-containing Carbamate Systems
The study of related nitrophenyl-containing carbamate systems provides a broader context for understanding the structure-activity relationships of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate. The position of the nitro group on the aromatic ring (ortho, meta, or para) has a significant impact on the electronic properties and, consequently, the reactivity of the carbamate.
A nitro group in the ortho or para position can exert both a strong inductive and resonance electron-withdrawing effect, significantly decreasing the electron density of the aromatic ring and increasing the lability of the carbamate. researchgate.net In contrast, a meta-nitro group, as in the title compound, primarily acts through its inductive effect. This difference in electronic influence can lead to distinct chemical behaviors. For example, p-nitrophenyl carbamates are often used as activated precursors for the synthesis of other carbamates due to the good leaving group nature of the p-nitrophenolate anion. google.combeilstein-journals.org
Comparing the stability and reactivity of ortho-, meta-, and para-nitrophenyl (B135317) carbamates can provide valuable data for SAR studies. For instance, a study on 4-nitrophenyl carbonates and carbamates highlighted their utility as base-labile protecting groups, with their stability being pH-dependent. emerginginvestigators.org
The exploration of different carbamate protecting groups beyond the tert-butyl group (e.g., ethyl, benzyl) within the nitrophenyl scaffold can also reveal important trends. A comparative study of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate showed differences in their biological activities, underscoring the importance of the carbamate structure. nih.gov The synthesis of various o-nitrobenzylcarbamates and 1-(2-nitrophenyl)ethyl carbamates has also been reported, expanding the library of related compounds for comparative analysis. benthamopen.com
Interactive Table: Comparison of Isomeric Nitrophenyl Carbamates
| Isomer | Position of -NO2 | Primary Electronic Effect | Expected Carbamate Lability |
| ortho-nitrophenyl | ortho | Inductive & Resonance | High |
| meta-nitrophenyl | meta | Inductive | Moderate |
| para-nitrophenyl | para | Inductive & Resonance | High |
Emerging Trends and Future Perspectives in Tert Butyl N 1 3 Nitrophenyl Ethyl Carbamate Research
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of the chiral compound tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is primarily achieved through two strategic approaches: the protection of a pre-synthesized chiral amine or the simultaneous creation of the stereocenter and the C-N bond through asymmetric synthesis.
One common method involves the N-protection of 1-(3-nitrophenyl)ethylamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). To enhance the efficiency and sustainability of this transformation, heterogeneous acid catalysts such as Amberlyst-15 have been employed. derpharmachemica.com This solid-supported catalyst facilitates easy separation from the reaction mixture by simple filtration, can be recycled, and often allows the reaction to proceed rapidly at room temperature under solvent-free conditions, aligning with the principles of green chemistry. derpharmachemica.com
More advanced and efficient methodologies focus on the asymmetric synthesis from the corresponding prochiral ketone, 3-nitroacetophenone. Catalytic asymmetric reductive amination has emerged as a powerful tool for this purpose. This one-pot reaction combines the reduction of a nitro group precursor with the reductive amination of a ketone, offering high atom economy. frontiersin.orgnih.govresearchgate.net Various catalytic systems, including those based on both noble and non-noble metals, have been developed to achieve high yields and excellent enantioselectivity. nih.govresearchgate.net The choice of catalyst and reductant is crucial for controlling the reaction's selectivity and preventing side reactions. frontiersin.org
Another sophisticated method for stereocontrolled C-N bond formation is the asymmetric aza-Henry (nitro-Mannich) reaction. This reaction involves the addition of a nitroalkane to an imine, catalyzed by chiral complexes. For the synthesis of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, this would involve a reaction with an appropriate N-Boc protected imine, offering a pathway to highly enantiomerically enriched products. researchgate.netrsc.org
| Method | Starting Materials | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Boc-Protection | (R)- or (S)-1-(3-nitrophenyl)ethylamine | Di-tert-butyl dicarbonate (Boc₂O), Amberlyst-15 | High yield, simple procedure, green chemistry potential with solid catalysts. derpharmachemica.com |
| Asymmetric Reductive Amination | 3-nitroacetophenone, Amine Source | Chiral metal catalysts (e.g., Pt, Pd, Fe), Hydride source (e.g., H₂, Silanes) | High atom economy, excellent enantioselectivity, one-pot procedure. frontiersin.orgnih.gov |
| Asymmetric Aza-Henry Reaction | N-Boc-imine of 3-nitrobenzaldehyde, Nitromethane | Chiral catalysts (e.g., dinuclear zinc complexes) | Excellent stereocontrol (diastereo- and enantioselectivity). researchgate.netrsc.org |
Advanced Mechanistic Investigations for Deeper Understanding of Reactivity
A deeper understanding of the reactivity of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is crucial for optimizing its synthesis and application. Mechanistic studies have focused on the two key functional moieties: the nitro group and the carbamate (B1207046) group.
The reduction of the aromatic nitro group is a complex, multi-electron process that proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govorientjchem.org The specific reaction pathway and the lifetime of these intermediates are highly dependent on the catalyst and reducing agent used. nih.gov Modern mechanistic studies employ a combination of kinetic analysis, spectroscopy (like Electron Paramagnetic Resonance, EPR), mass spectrometry, and quantum chemistry to map the reaction coordinate. nih.gov For instance, investigations into iron-catalyzed nitro reductions suggest the formation of an on-cycle iron hydride as a key catalytic intermediate that reacts with a nitroso species. nih.gov Understanding these pathways is key to developing catalysts that can chemoselectively reduce the nitro group in the presence of other sensitive functionalities.
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. derpharmachemica.com Its reactivity is central to its utility. The deprotection mechanism is typically acid-catalyzed, proceeding through the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to release the free amine. More recently, thermal deprotection methods have been investigated, with computational modeling suggesting a mechanism involving a slow, concerted proton transfer to form isobutylene (B52900), followed by a rapid decarboxylation step. researchgate.net Studies on the hydrolysis of related p-nitrophenyl carbamates have also provided insight into the electronic effects governing the stability and cleavage of the carbamate linkage, demonstrating how the electron-withdrawing nature of the nitro group can influence the reactivity of the carbonyl center. acs.org
Potential in Emerging Fields of Chemical Synthesis and Material Science
The primary value of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate lies in its role as a versatile chiral building block. The presence of two distinct and orthogonally reactive functional groups—the protected amine and the nitro group—allows for sequential chemical modifications.
The most significant transformation is the reduction of the nitro group to a primary amine. This conversion transforms the molecule into tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate , a chiral 1,3-diaminobenzene derivative. Such enantiomerically pure diamines are highly valuable monomers in material science for the synthesis of advanced polymers. When incorporated into polymer backbones, such as in polyamides or polyimides, the chiral unit can induce specific secondary structures, like helical folding. These chiral polymers have potential applications in specialized fields, including chiral chromatography (as the stationary phase), asymmetric catalysis, and nonlinear optics.
In the realm of medicinal chemistry and drug design, chiral amines are a foundational component of a vast number of pharmaceuticals. acs.orgnih.gov The title compound serves as a precursor to enantiopure 1-(3-aminophenyl)ethylamine and its derivatives. These structures can be elaborated into more complex molecules for screening as potential therapeutic agents, where specific stereochemistry is often essential for biological activity. The carbamate functionality itself is a well-recognized feature in drug design, often used to improve the pharmacokinetic properties of a molecule or to act as a prodrug. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
Modernizing the synthesis of valuable chemical intermediates like tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate involves leveraging advanced manufacturing technologies to improve scalability, safety, and reproducibility.
Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of this compound. noelresearchgroup.com The reduction of nitroaromatics, for example, is a highly exothermic process. In conventional batch reactors, heat dissipation can be challenging, leading to poor selectivity and potential safety hazards. Microreactors used in flow chemistry provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. noelresearchgroup.com Similarly, reactions involving hazardous reagents or unstable intermediates can be performed more safely in flow systems due to the small reaction volumes at any given time. The selective thermal deprotection of Boc groups has also been successfully translated to continuous flow platforms, enabling rapid and clean transformations that are difficult to control in batch. nih.gov
| Reaction Type | Advantage in Flow Chemistry |
|---|---|
| Nitro Group Reduction | Superior heat management for exothermic reactions, improved safety and selectivity. |
| Catalytic Reactions | Efficient mixing, easy use of packed-bed catalysts, simplified catalyst recycling. |
| Boc-Deprotection | Precise control over temperature and residence time for selective deprotection. nih.gov |
Automated Synthesis Platforms: The multi-step synthesis of chiral products can be greatly accelerated using automated synthesis platforms. nih.gov Systems like the "Chemputer" utilize a modular hardware setup controlled by a universal chemical programming language (χDL) to execute synthetic sequences without manual intervention. nih.gov The synthesis of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate, involving steps like catalytic reductive amination and subsequent Boc protection, is ideally suited for this technology. Automation enables high-throughput experimentation for rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature). Furthermore, it allows for the creation of libraries of analogous chiral compounds by simply changing the input starting materials in the digital protocol, which is invaluable for drug discovery and materials science research. nih.gov This digital approach to synthesis enhances reproducibility and facilitates the execution of complex, uninterrupted reaction sequences. nih.gov
Q & A
Q. What are the common synthetic routes for tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate?
The synthesis typically involves reacting tert-butyl carbamate with 1-(3-nitrophenyl)ethylamine under basic conditions. A base such as triethylamine or sodium hydride is used to neutralize hydrochloric acid generated during the reaction. Solvents like dichloromethane or ethanol are employed to enhance reaction efficiency. For example, tert-butyl chloroformate can be coupled with the amine precursor in a two-step process: (1) activation of the carbamate and (2) nucleophilic substitution .
Q. What safety precautions are recommended when handling this compound?
General carbamate handling guidelines include wearing nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Avoid direct skin contact, as carbamates may act as mild irritants. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store at room temperature in a dry, well-ventilated area away from strong acids/oxidizers .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the presence of the tert-butyl group (~1.3 ppm for 9H), nitrophenyl aromatic protons (7–8.5 ppm), and carbamate carbonyl (~155 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for CHNO: 266.13 g/mol).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while dichloromethane reduces side reactions.
- Temperature Control : Maintain 0–5°C during carbamate activation to minimize decomposition.
- Base Choice : Use Hunig’s base (DIPEA) for non-nucleophilic conditions, reducing side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Cross-Validation : Combine -NMR, -NMR, and IR to confirm functional groups. For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC).
- X-ray Crystallography : If crystals are obtainable, use SHELX or ORTEP-3 to resolve stereochemistry and confirm bond lengths/angles. Compare with Cambridge Structural Database entries for nitroaryl carbamates .
- Computational Validation : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .
Q. What are potential biological targets based on structural analogs?
- Enzyme Inhibition : The nitro group may act as an electron-withdrawing moiety, enhancing interactions with enzymes like nitroreductases or cytochrome P450.
- Drug Delivery : Carbamates are protease-resistant, making them suitable for prodrug strategies. Test hydrolysis rates in buffer solutions (pH 7.4, 37°C) to assess stability.
- Antimicrobial Activity : Screen against bacterial/fungal strains using MIC assays, referencing analogs with nitrophenyl groups showing activity against E. coli and C. albicans .
Data Contradiction Analysis Example
Scenario : Discrepancy between theoretical and observed -NMR carbonyl shifts.
Resolution :
Check Solvent Effects : DMSO-d may downfield-shift carbonyl signals compared to CDCl.
Tautomerism : Ensure the carbamate exists in a single tautomeric form; variable temperature NMR can detect dynamic equilibria.
Impurity Interference : Run HPLC-MS to rule out co-eluting byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
